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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

This technical guide provides an in-depth overview of AZD-8055, a potent and selective ATP-
competitive inhibitor of the mammalian target of rapamycin (MTOR) kinase. It is designed for
researchers, scientists, and drug development professionals, offering detailed information on its
mechanism of action, quantitative data from preclinical studies, and relevant experimental
protocols.

Introduction to mTOR Signaling and AZD-8055

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that
acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates
signals from upstream pathways, including growth factors and nutrient availability, to control
these fundamental cellular processes.[1] MTOR functions within two distinct multiprotein
complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (nTORC?2).[1]

« mMTORC1, which is sensitive to the allosteric inhibitor rapamycin, primarily regulates protein
synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1
(S6K1) and 4E-binding protein 1 (4E-BP1).[1][2]

e mMTORC2, generally insensitive to acute rapamycin treatment, is involved in cell survival and
cytoskeletal organization through the phosphorylation of Akt at Serine 473 (Ser473), a crucial
step for its full activation.[1][3]

Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making
it an attractive therapeutic target.[1] While first-generation mTOR inhibitors like rapamycin and
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its analogs (rapalogs) target mTORC1, they have shown limited clinical utility, partly due to a
feedback activation of Akt signaling via mTORC2.[4][5]

AZD-8055 emerges as a second-generation mTOR inhibitor that addresses this limitation. It is
an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1
and mTORC2 complexes.[4][6] Its chemical name is (5-{2,4-Bis[(3S)-3-methylmorpholin-4-
yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol.[7] This dual inhibition profile offers a
more comprehensive blockade of the mTOR signaling network.

Mechanism of Action of AZD-8055

AZD-8055 functions by competing with ATP at the catalytic site of the mTOR kinase domain.[4]
[8] This direct inhibition prevents the phosphorylation of downstream substrates of both
MTORC1 and mTORC?2, leading to a broad suppression of the pathway.

Key effects of AZD-8055 include:

e Inhibition of MTORC1: AZD-8055 blocks the phosphorylation of mMTORC1 substrates,
including p70S6K and 4E-BP1.[4][9] Notably, it inhibits the rapamycin-resistant
phosphorylation sites (Threonine 37/46) on 4E-BP1, leading to a significant and more
complete inhibition of cap-dependent translation compared to rapamycin.[4][9]

e Inhibition of MTORC2: The compound effectively inhibits mMTORC2, preventing the
phosphorylation of Akt at Ser473.[4][10] This action is critical as it abrogates the feedback
loop that leads to Akt activation observed with rapamycin treatment.[3][4] By blocking this
key survival signal, AZD-8055 can induce apoptosis and inhibit proliferation more effectively.
[6][11]

The dual inhibition of MTORC1 and mTORC2 by AZD-8055 provides a more robust anti-
proliferative and pro-apoptotic effect compared to mTORC1-selective inhibitors.[3][12]
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Caption: mTOR signaling pathway and the inhibitory action of AZD-8055.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b1683969?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Quantitative Data on AZD-8055 Activity

The potency and efficacy of AZD-8055 have been quantified in numerous preclinical studies.
The following tables summarize key data points.

Target / Cell Line Assay Type IC50 Value Reference(s)
Enzymatic Activity
mMTOR (full length) Kinase Assay 0.8 nM [4][8][10]
MTOR (truncated) Kinase Assay 0.13 nM [13][14]
PI3K isoforms (a, B, VY, ] >1,000-fold selectivity
Kinase Assay [418119]
0) for mMTOR
Cellular Activity
Proliferation Assay
A549 (NSCLC) 50 nM [4][15]
(72h)
Proliferation Assay
H838 (NSCLC) 20 nM [4][15]
(72h)
u87-MG Proliferation Assay
_ 53 nM [4][15]
(Glioblastoma) (72h)
PAKT (S473)
MDA-MB-468 (Breast) o 24 nM [14]
Inhibition
pS6 (S235/236)
MDA-MB-468 (Breast) o 27 nM [14]
Inhibition
Various Pediatric ] ) )
) Proliferation Assay Median IC50: 24.7 nM  [16]
Lines
Proliferation Assay
5637 (Bladder) 51.0 nM [17]
(72h)
Proliferation Assay
UM-UC-3 (Bladder) 23.0nM [17]
(72h)
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Table 2: In Vivo Antitumor Efficacy of AZD-8055 in
Xenaograft Models

Xenograft Dosing Tumor Growth
Host . . Reference(s)
Model Regimen (Oral) Inhibition (TGI)
U87-MG ) 2.5 mg/kg, twice
) Mice ) 33% [41[10]
(Glioblastoma) daily
u87-MG ) 5 mg/kg, twice
) Mice ) 48% [41[10]
(Glioblastoma) daily
u87-MG ) 10 mg/kg, twice
) Mice ) 77% [4][10]
(Glioblastoma) daily
) 2.5 mg/kg, twice
A549 (NSCLC) Mice _ 44% [4]
daily
, 5 mg/kg, twice
A549 (NSCLC) Mice _ 55% [4]
daily
) 10 mg/kg, twice
A549 (NSCLC) Mice dail 93% [4]
aily

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The
following sections outline standard protocols used to evaluate AZD-8055.

Western Blotting for mTOR Pathway Analysis

Western blotting is a fundamental technique to assess the phosphorylation status of mMTOR and
its downstream targets, providing a direct measure of pathway inhibition by AZD-8055.[1][18]

1. Sample Preparation (Cell Lysates):

o Culture cells to desired confluency and treat with various concentrations of AZD-8055 for the
specified time (e.g., 2 hours).[4]
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Place the cell culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline
(PBS).[1]

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease
and phosphatase inhibitors.[1]

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[1]

Incubate on ice for 30 minutes with periodic vortexing.[1]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

Transfer the supernatant (protein extract) to a new tube.[1]

Determine protein concentration using a standard assay like BCA or Bradford.[1]

. SDS-PAGE and Protein Transfer:

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

Load samples onto a low-percentage (e.g., 6% or 3-8% gradient) polyacrylamide gel,
suitable for high molecular weight proteins like mTOR (~289 kDa).[1]

Perform electrophoresis to separate proteins by size.[19]

Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at
100V for 120 minutes or an overnight transfer at a lower voltage is recommended for large
proteins.[1][19]

. Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with Tween-20 (TBS-T) for 1 hour at room temperature.[18]

Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6
(Ser235/236), anti-p-4E-BP1 (Thr37/46), and total protein antibodies) overnight at 4°C with
gentle shaking.[18][20]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://ecampusontario.pressbooks.pub/healthdiseasetopics2019/chapter/1-2-western-blot/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_mTOR_Target_of_Rapamycin.pdf
https://ecampusontario.pressbooks.pub/healthdiseasetopics2019/chapter/1-2-western-blot/
https://www.pubcompare.ai/protocol/d-jrsIsBwGXEOgesJ2ih/
https://www.pubcompare.ai/protocol/d-jrsIsBwGXEOgesJ2ih/
https://ccrod.cancer.gov/confluence/download/attachments/13076018/2972.pdf?version=1&modificationDate=1214582067777
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Wash the membrane three times with TBS-T.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[18]

Wash the membrane again with TBS-T.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the
image with a digital imager or film.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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